Cas no 90472-65-4 (3-Methylbut-2-enylzinc chloride, 0.50 M in THF)

3-Methylbut-2-enylzinc chloride, 0.50 M in THF 化学的及び物理的性質
名前と識別子
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- 3-Methylbut-2-enylzinc chloride, 0.50 M in THF
- chlorozinc(1+);2-methylbut-2-ene
- 90472-65-4
- MFCD22684985
- 3-Methylbut-2-enylzinc chloride, 0.5M in THF
- chloro(3-methyl-2-butenyl)zinc
- DTXCID50707214
-
- MDL: MFCD22684985
- インチ: InChI=1S/C5H9.ClH.Zn/c1-4-5(2)3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1
- InChIKey: QINYTUZBZWUQON-UHFFFAOYSA-M
計算された属性
- せいみつぶんしりょう: 167.968420Da
- どういたいしつりょう: 167.968420Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 46
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
3-Methylbut-2-enylzinc chloride, 0.50 M in THF 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M112160-5mL |
3-Methylbut-2-enylzinc chloride, 0.50 M in THF |
90472-65-4 | 5mL |
410.00 | 2021-08-04 | ||
abcr | AB491542-100 ml |
3-Methylbut-2-enylzinc chloride, 0.5M in THF; . |
90472-65-4 | 100 ml |
€1808.60 | 2024-04-16 | ||
TRC | M112160-10mL |
3-Methylbut-2-enylzinc chloride, 0.50 M in THF |
90472-65-4 | 10mL |
680.00 | 2021-08-04 | ||
abcr | AB491542-100ml |
3-Methylbut-2-enylzinc chloride, 0.5M in THF; . |
90472-65-4 | 100ml |
€1808.60 | 2025-02-19 | ||
abcr | AB491542-50ml |
3-Methylbut-2-enylzinc chloride, 0.5M in THF; . |
90472-65-4 | 50ml |
€1155.00 | 2025-02-19 | ||
abcr | AB491542-50 ml |
3-Methylbut-2-enylzinc chloride, 0.5M in THF; . |
90472-65-4 | 50 ml |
€1155.00 | 2024-04-16 |
3-Methylbut-2-enylzinc chloride, 0.50 M in THF 関連文献
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
-
Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
3-Methylbut-2-enylzinc chloride, 0.50 M in THFに関する追加情報
3-Methylbut-2-enylzinc Chloride, 0.50 M in THF: Applications and Significance in Modern Chemical Biology
Compound with the CAS number 90472-65-4, specifically 3-Methylbut-2-enylzinc chloride, is a highly versatile organometallic reagent that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, formulated as a 0.50 M solution in tetrahydrofuran (THF), serves as a crucial intermediate in various synthetic protocols, particularly in cross-coupling reactions that are fundamental to the development of novel therapeutic agents.
The reactivity of 3-Methylbut-2-enylzinc chloride stems from its zinc-centered alkene moiety, which readily participates in Sonogashira, Negishi, and Buchwald-Hartwig coupling reactions. These transformations are pivotal in constructing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. The use of this reagent in combination with palladium catalysts has been extensively explored for the preparation of biologically active compounds, including heterocycles and peptidomimetics.
Recent advancements in the application of 3-Methylbut-2-enylzinc chloride have been highlighted in studies focusing on the development of protease inhibitors. For instance, researchers have utilized this compound to introduce alkenyl side chains into peptide analogs, enhancing their binding affinity and selectivity against target enzymes. The ability to modulate molecular structures with high precision has opened new avenues for drug discovery, particularly in addressing resistant pathogens and chronic diseases.
The solubility of 3-Methylbut-2-enylzinc chloride in THF makes it an ideal candidate for solution-phase organic synthesis. This solvent system not only stabilizes the organometallic species but also facilitates efficient reaction kinetics. The 0.50 M concentration ensures a balance between reagent availability and handling ease, making it suitable for both small-scale laboratory experiments and large-scale industrial processes.
In the realm of medicinal chemistry, the utility of 3-Methylbut-2-enylzinc chloride extends beyond simple cross-coupling reactions. It has been employed in the synthesis of chiral building blocks, which are essential for developing enantiomerically pure drugs with improved pharmacological profiles. The introduction of methyl-substituted alkenes into pharmacophores has been shown to influence metabolic stability and oral bioavailability, critical factors in drug design.
The compound's role in synthetic organic chemistry has also been leveraged for the preparation of functionalized natural products. By integrating 3-Methylbut-2-enylzinc chloride into biosynthetic pathways mimics, chemists have been able to elucidate structural features that contribute to biological activity. This approach has not only deepened our understanding of natural product biosynthesis but also provided templates for designing novel therapeutics.
The safety and handling of 3-Methylbut-2-enylzinc chloride, 0.50 M in THF, necessitate strict adherence to standard laboratory protocols due to its sensitivity to air and moisture. Proper storage conditions, including inert atmosphere preservation and low temperatures, are essential to maintain reactivity and prevent degradation. These precautions ensure that researchers can achieve optimal yields and reproducibility in their synthetic endeavors.
The growing interest in green chemistry principles has prompted investigations into sustainable alternatives for traditional organometallic reagents. While 3-Methylbut-2-enylzinc chloride remains a cornerstone in synthetic methodologies, efforts are underway to develop less toxic and more environmentally friendly alternatives. These innovations align with the broader goal of reducing the ecological footprint of chemical synthesis without compromising efficiency or performance.
In conclusion, 3-Methylbut-2-enylzinc chloride, 0.50 M in THF, is a cornerstone reagent in modern chemical biology and pharmaceutical research. Its versatility in cross-coupling reactions and its role in drug discovery underscore its importance as a synthetic tool. As research continues to evolve, this compound will undoubtedly remain a key player in the development of next-generation therapeutics.
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